molecular formula C21H18Cl2N2O4S B2971633 1-(2,4-Dichlorophenyl)-2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine CAS No. 900011-35-0

1-(2,4-Dichlorophenyl)-2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine

Cat. No.: B2971633
CAS No.: 900011-35-0
M. Wt: 465.35
InChI Key: JWLOULXQQCEUMC-UHFFFAOYSA-N
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Description

The compound 1-(2,4-Dichlorophenyl)-2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine (hereafter referred to as the target compound) is a heterocyclic organic molecule featuring a tetrahydropyrrolo[1,2-a]pyrazine core. Key structural elements include:

  • Sulfonyl-linked dihydrobenzo[1,4]dioxin: Contributes to polarity and may modulate solubility or receptor binding.
  • Tetrahydropyrrolo[1,2-a]pyrazine: A bicyclic system that provides conformational rigidity.

Properties

IUPAC Name

1-(2,4-dichlorophenyl)-2-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18Cl2N2O4S/c22-14-3-5-16(17(23)12-14)21-18-2-1-7-24(18)8-9-25(21)30(26,27)15-4-6-19-20(13-15)29-11-10-28-19/h1-7,12-13,21H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWLOULXQQCEUMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C2=CC=CN21)C3=C(C=C(C=C3)Cl)Cl)S(=O)(=O)C4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(2,4-Dichlorophenyl)-2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is a complex organic molecule that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant research findings.

Structural Overview

The compound consists of several key structural components:

  • Tetrahydropyrrolo[1,2-a]pyrazine core : This fused heterocyclic structure is known for its diverse biological activities.
  • 2,3-Dihydrobenzo[b][1,4]dioxin moiety : Often associated with various pharmacological effects, this component may contribute to the compound's bioactivity.
  • Sulfonyl group : This functional group can enhance solubility and influence the compound's interaction with biological targets.

Table 1: Structural Features and Potential Biological Activities

ComponentStructural FeaturePotential Biological Activity
Tetrahydropyrrolo[1,2-a]pyrazineFused heterocycleAnticancer, neuroprotective
2,3-Dihydrobenzo[b][1,4]dioxinAromatic systemAnti-inflammatory, antimicrobial
Sulfonyl groupFunctional groupEnzyme inhibition

Anticancer Properties

Research indicates that compounds containing the tetrahydropyrrolo structure exhibit significant anticancer properties. For instance, studies involving similar compounds have shown cytotoxic effects on various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

In a study evaluating related compounds, several demonstrated IC50 values in the range of 93.7 µM to 322.8 µM against cancer cell lines such as HeLa and U87. The selectivity towards cancer cells over normal cells suggests a promising therapeutic index for further development .

Neuroprotective Effects

The structural similarities between this compound and known neuroprotective agents suggest potential applications in treating neurodegenerative diseases. Compounds with a similar dioxin moiety have been reported to exhibit protective effects against oxidative stress and neuronal apoptosis.

Anti-inflammatory Activity

The presence of the sulfonyl group in the compound is indicative of potential anti-inflammatory activity. Similar compounds have been documented to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

The biological activity of This compound may involve:

  • Inhibition of PARP1 : Targeting poly(ADP-ribose) polymerase (PARP) has been a focus in cancer therapy due to its role in DNA repair mechanisms .
  • Modulation of apoptotic pathways : Inducing apoptosis through mitochondrial pathways could be a significant mechanism for its anticancer effects.

In Vitro Studies

Recent studies have highlighted the cytotoxic effects of related compounds on cancer cell lines. For example:

  • A compound similar to this compound showed significant cytotoxicity with an IC50 value of 5.8 µM against PARP-inhibiting activity .

In Silico Analysis

Given the lack of extensive empirical studies on this specific compound, in silico approaches are being utilized to predict its biological activity based on structural similarities with known compounds. These analyses suggest potential interactions with key biological targets involved in cancer and inflammation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

4-Methoxyphenyl Analogue

The compound 2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1-(4-methoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine (CAS 899949-29-2, ) shares the same core and sulfonyl-dihydrodioxin moiety but substitutes the 2,4-dichlorophenyl group with a 4-methoxyphenyl group. Key differences:

  • Molecular Weight : The target compound (Cl substituents) has a higher molecular weight (~469.3 g/mol estimated) compared to the methoxy analogue (426.5 g/mol).
  • Solubility : Methoxy groups generally enhance water solubility, whereas chloro groups may increase lipophilicity .
2,6-Dichlorophenyl Derivatives

describes a triazolo[3,4-b][1,3,4]thiadiazine derivative with a 2,6-dichlorophenyl group. Although the core differs, the dichlorophenyl substitution highlights:

  • Lipophilicity : Chlorine atoms increase logP values, as seen in the compound’s comparison with celecoxib (logP ~3.5).
  • Pharmacokinetics : Higher lipophilicity may enhance membrane permeability but reduce aqueous solubility .

Core Heterocycle Modifications

Tetrahydroimidazo[1,2-a]pyridine Derivatives

Compounds like diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate () feature a fused imidazo-pyridine core. Differences include:

  • Ring Size and Rigidity : The imidazo-pyridine core may adopt distinct conformations compared to the tetrahydropyrrolo-pyrazine system, affecting binding to biological targets.
Pyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidine Systems

and describe compounds with fused thiazolo-pyrimidine cores. These systems:

  • Sulfur Incorporation : The thiazole ring enhances π-stacking interactions and may improve metabolic stability.
  • Synthetic Routes : Reactions often involve cyclization with sulfonyl or carbonyl reagents, similar to the target compound’s likely synthesis .

Sulfonyl-Containing Analogues

Benzo[d]thiazol-2-yl Derivatives

lists N'-(4,6-difluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide, highlighting:

  • Bioisosteric Potential: The sulfonyl group in both compounds may serve as a bioisostere for carboxylate or phosphate groups in drug design.
  • Electrophilic Reactivity : Sulfonyl groups participate in hydrogen bonding and polar interactions, critical for target engagement .

Comparative Data Table

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Properties
Target Compound Tetrahydropyrrolo[1,2-a]pyrazine 2,4-Dichlorophenyl ~469.3 (estimated) High lipophilicity (predicted)
2-((Dihydrodioxin-6-yl)sulfonyl)-1-(4-methoxyphenyl)-tetrahydropyrrolo[1,2-a]pyrazine () Tetrahydropyrrolo[1,2-a]pyrazine 4-Methoxyphenyl 426.5 Moderate solubility (polar OMe)
6-(2,6-Dichlorophenyl)-triazolo[3,4-b][1,3,4]thiadiazine () Triazolo-thiadiazine 2,6-Dichlorophenyl ~435.8 logP ~3.5; comparable to celecoxib
Diethyl 8-cyano-7-(4-nitrophenyl)-tetrahydroimidazo[1,2-a]pyridine () Tetrahydroimidazo-pyridine 4-Nitrophenyl, CN ~507.5 High reactivity (NO₂, CN groups)

Q & A

Q. What are the optimal reaction conditions for synthesizing this compound to maximize yield and purity?

Methodological Answer:

  • Key Steps :
    • Use a one-pot, two-step synthesis approach with Grignard reagents (e.g., alkyl or aryl magnesium halides) in dry THF at 0°C, followed by gradual warming to room temperature for overnight reaction .
    • Employ stoichiometric control (1.5–2.0 equivalents of nucleophiles) to minimize side reactions .
    • Purify crude products via flash chromatography (hexane/EtOAC gradients) to isolate the target compound, achieving yields of 27–81% depending on substituents .
  • Critical Parameters :
    • Moisture-free conditions and inert atmospheres (N₂/Ar) are essential to prevent reagent degradation .
    • Monitor reaction progress using TLC (GF254 silica plates) with hexane/EtOAc eluents .

Q. How can spectroscopic techniques (NMR, IR, HRMS) be systematically applied to confirm the structure of this compound?

Methodological Answer:

  • 1H/13C NMR :
    • Assign proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm, sulfonyl groups at δ 3.5–4.2 ppm) and carbon shifts (e.g., carbonyl carbons at δ 165–175 ppm) to verify regiochemistry .
    • Use DEPT-135 to distinguish CH₃, CH₂, and CH groups in the tetrahydropyrrolo-pyrazine core .
  • IR : Identify key functional groups (e.g., S=O stretching at 1150–1250 cm⁻¹, C=O at 1650–1750 cm⁻¹) .
  • HRMS : Validate molecular formula (e.g., C₁₉H₁₆Cl₂N₂O₂S, MW 407.31) with <5 ppm mass accuracy .

Q. What methodologies are recommended for assessing solubility and stability under various experimental conditions?

Methodological Answer:

  • Solubility Testing :
    • Use a tiered solvent system (DMSO > MeOH > EtOAc) with sonication (30 min, 25°C) and quantify via HPLC-UV (λ = 254 nm) .
  • Stability Profiling :
    • Conduct accelerated degradation studies (40°C/75% RH for 14 days) and monitor impurities by LC-MS .
    • Assess pH-dependent stability (pH 1–10 buffers, 37°C) with UV-Vis spectroscopy .

Advanced Research Questions

Q. How can computational methods (DFT, molecular docking) be integrated with experimental data to predict reactivity or biological activity?

Methodological Answer:

  • DFT Calculations :
    • Optimize geometry at the B3LYP/6-31G(d) level to predict electronic properties (e.g., HOMO-LUMO gaps, electrostatic potential maps) .
    • Compare calculated vs. experimental NMR shifts to resolve ambiguities in stereochemistry .
  • Docking Studies :
    • Use AutoDock Vina to model interactions with biological targets (e.g., fungal tyrosinase) based on the sulfonyl and dichlorophenyl motifs .

Q. What strategies resolve contradictions between observed spectral data and proposed structures?

Methodological Answer:

  • Case Study : If NMR shows unexpected splitting (e.g., diastereotopic protons in the pyrrolo-pyrazine ring):
    • Perform NOESY to confirm spatial proximity of protons .
    • Re-evaluate reaction conditions for potential epimerization (e.g., acidic vs. basic workup) .
  • Cross-Validation : Combine HRMS with isotopic labeling (e.g., ¹³C-enriched intermediates) to confirm fragment assignments .

Q. What experimental approaches investigate metabolic pathways or degradation products in biological systems?

Methodological Answer:

  • In Vitro Metabolism :
    • Incubate with liver microsomes (human/rat) and identify phase I/II metabolites via UPLC-QTOF-MS .
  • Degradation Pathways :
    • Expose to oxidative stress (H₂O₂/UV light) and characterize products using LC-MS/MS .
    • Use ¹⁴C-labeled analogs to track degradation intermediates in environmental matrices .

Q. How can regioselectivity in functionalization (e.g., sulfonation, halogenation) be controlled during synthesis?

Methodological Answer:

  • Directing Groups : Introduce temporary protecting groups (e.g., Boc on the pyrazine nitrogen) to steer sulfonation to the benzo[1,4]dioxin ring .
  • Catalytic Control : Use Pd(OAc)₂/Xantphos for selective C–H activation at the 2,4-dichlorophenyl moiety .

Q. What crystallographic techniques validate the solid-state structure of this compound?

Methodological Answer:

  • XRD Analysis :
    • Grow single crystals via slow evaporation (CHCl₃/MeOH, 4:1) and collect data at 100 K (Mo-Kα radiation) .
    • Refine structures with SHELXL-97 and validate using R-factor convergence (<5%) .
  • Hirshfeld Surface Analysis : Map intermolecular interactions (e.g., Cl···H contacts) to explain packing motifs .

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